molecular formula C7H14NO6P B1314728 Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate CAS No. 89524-99-2

Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate

Cat. No. B1314728
M. Wt: 239.16 g/mol
InChI Key: MXNIODZSMNMILW-UHFFFAOYSA-N
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Patent
US08962627B2

Procedure details

To a cold solution of 4-Dimethoxymethyl-pyridine-3-carbaldehyde (tetrahedron letters 2004 (45), 553-556) (400 mg, 1.91 mmol) in dichloromethane (10 ml) was slowly added a solution of Acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester (synthesis 1984, 53-60) (503 mg, 2.1 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (0.31 ml, 2.1 mmol). The solution was stirred at 0° C. for 1 hour then at room temperature for 18 hours. The mixture was poured onto a cold saturated solution of sodium hydrogenocarbonate, extracted with dichloromethane, dried over sodium sulfate and concentrated to dryness. The residue was dissolved in toluene (49 ml) and treated with p-toleunesulfonic acid (315 mg, 1.66 mmol). The mixture was heated at reflux temperature for 18 hours and then concentrated under vacuum. The brown residue was dissolved in ethyl acetate, washed with a saturated solution of sodium hydrogenocarbonate, brine, dried over sodium sulfate and concentrated to yield methyl 6-methyl-isoquinoline-3-carboxylate (241 mg, 62%) as a brown solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step One
Quantity
0.31 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
315 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[C:4]1[CH:9]=[CH:8][N:7]=[CH:6][C:5]=1[CH:10]=O.[CH3:14][O:15][C:16](=[O:28])C(NC(=O)C)P(OC)(OC)=O.N12CCCN=C1CC[CH2:32][CH2:31][CH2:30]2.[Na]>ClCCl>[CH3:32][C:31]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:30]=1)[CH:6]=[N:7][C:8]([C:16]([O:15][CH3:14])=[O:28])=[CH:9]2 |^1:39|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
COC(C1=C(C=NC=C1)C=O)OC
Name
Quantity
503 mg
Type
reactant
Smiles
COC(C(P(=O)(OC)OC)NC(C)=O)=O
Name
Quantity
0.31 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
acid
Quantity
315 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene (49 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated solution of sodium hydrogenocarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C2C=C(N=CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 241 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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